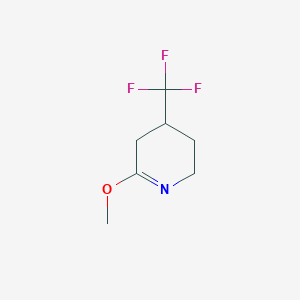
6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine, commonly referred to as 6-MTF-THP, is a synthetic compound that has been used in scientific research for its unique properties. It is a trifluoromethylated derivative of tetrahydropyridine, a heterocyclic compound with potential applications in drug discovery and development. 6-MTF-THP has been studied extensively due to its unique chemical structure, which allows it to interact with various biological targets in ways that other compounds cannot. In
科学研究应用
6-MTF-THP has been used in a variety of scientific research applications, including drug discovery and development, enzyme inhibition studies, and cell-based assays. It has been used to study the structure and function of proteins, as well as to study the effects of drugs and other compounds on various biological targets. It has also been used to study the effects of various environmental toxins on cells and organisms.
作用机制
6-MTF-THP has been found to interact with a variety of biological targets, including enzymes, receptors, and other proteins. It has been shown to interact with enzymes in a non-covalent manner, binding to the active site and inhibiting the enzyme's activity. It has also been found to interact with receptors, acting as an agonist or an antagonist depending on the receptor. Finally, it has been found to interact with other proteins, such as transcription factors, and has been shown to modulate gene expression.
Biochemical and Physiological Effects
6-MTF-THP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, thus affecting the bioavailability of these compounds. It has also been found to modulate gene expression, which can affect the expression of proteins involved in various biological processes. Finally, it has been found to have anti-inflammatory and anti-cancer effects in animal models.
实验室实验的优点和局限性
6-MTF-THP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique chemical structure allows it to interact with various biological targets in ways that other compounds cannot. It is also relatively non-toxic and has been found to have anti-inflammatory and anti-cancer effects in animal models. However, there are also some limitations to its use in laboratory experiments. For example, its non-covalent interactions with enzymes may not be as strong as those of other compounds, and its effects on gene expression may not be as robust as those of other compounds.
未来方向
The potential applications of 6-MTF-THP are numerous, and there are many future directions for research. Further studies could be conducted to explore the effects of 6-MTF-THP on various biological targets, such as enzymes, receptors, and other proteins. Additionally, further studies could be conducted to explore the effects of 6-MTF-THP on gene expression and its potential therapeutic applications. Finally, further studies could be conducted to explore the potential toxicity of 6-MTF-THP in animal models and humans.
合成方法
6-MTF-THP can be synthesized using a variety of methods, including the reaction of o-methylpyridine with trifluoroacetic anhydride in the presence of a base. This method yields the desired product in high yields and is relatively easy to perform. The reaction is typically carried out in ethanol or methanol as the solvent and takes place at room temperature. Other methods of synthesis have also been developed, such as the reaction of o-methylpyridine with trifluoroacetic anhydride in the presence of a base and a catalyst.
属性
IUPAC Name |
6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c1-12-6-4-5(2-3-11-6)7(8,9)10/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNBERBUBFDZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCC(C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B6603105.png)
![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)
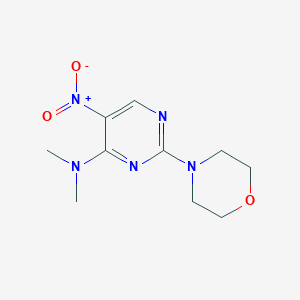
![{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate](/img/structure/B6603129.png)
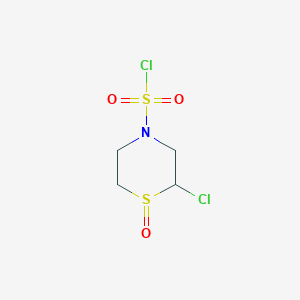
![tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B6603139.png)
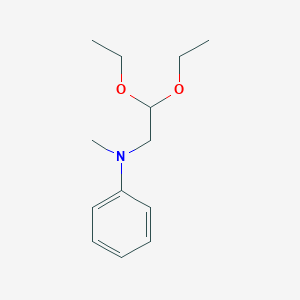
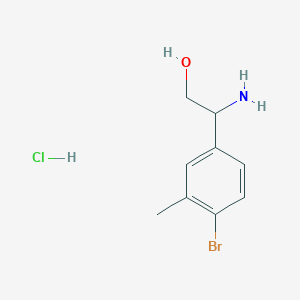
![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid](/img/structure/B6603164.png)
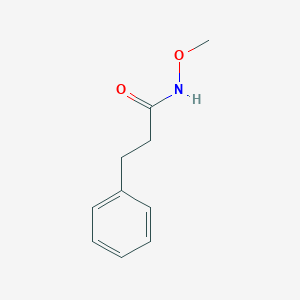
![methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B6603172.png)
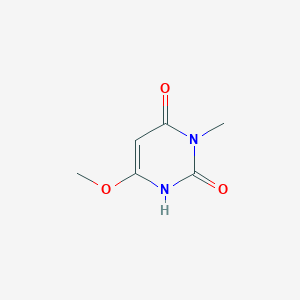
![5-{7-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}-2-(morpholin-4-yl)-1,3-benzoxazole](/img/structure/B6603194.png)